molecular formula C12H17ClN2O3S B3417407 1-[3-(Piperazine-1-sulfonyl)phenyl]ethan-1-one hydrochloride CAS No. 1049768-95-7

1-[3-(Piperazine-1-sulfonyl)phenyl]ethan-1-one hydrochloride

Cat. No. B3417407
CAS RN: 1049768-95-7
M. Wt: 304.79 g/mol
InChI Key: MUCGFVXIWJXKJK-UHFFFAOYSA-N
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Description

1-[3-(Piperazine-1-sulfonyl)phenyl]ethan-1-one hydrochloride is an organic compound with the CAS Number: 1049768-95-7 . It has a molecular weight of 304.8 . The IUPAC name for this compound is 1-[3-(1-piperazinylsulfonyl)phenyl]ethanone hydrochloride .


Molecular Structure Analysis

The InChI code for 1-[3-(Piperazine-1-sulfonyl)phenyl]ethan-1-one hydrochloride is 1S/C12H16N2O3S.ClH/c1-10(15)11-3-2-4-12(9-11)18(16,17)14-7-5-13-6-8-14;/h2-4,9,13H,5-8H2,1H3;1H . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Arylpiperazine Derivatives Metabolism and Effects

Arylpiperazine derivatives, including 1-[3-(Piperazine-1-sulfonyl)phenyl]ethan-1-one hydrochloride, undergo extensive metabolism, resulting in 1-aryl-piperazine metabolites. These metabolites have various effects on serotonin receptors and other neurotransmitter systems, significantly influencing treatments for depression, psychosis, or anxiety. Moreover, the study highlights the metabolism pathways and the role of CYP3A4 and CYP2D6 enzymes in the formation and further metabolism of these arylpiperazine derivatives (Caccia, 2007).

Piperazine Derivatives in Drug Design

Piperazine derivatives are crucial in designing drugs for a wide range of therapeutic uses, including antipsychotic, antidepressant, anticancer, and anti-inflammatory applications. Modifications to the piperazine nucleus can significantly impact the medicinal potential of the resulting molecules. This versatile scaffold has been explored for its broad potential in drug discovery, demonstrating the importance of piperazine derivatives in rational drug design (Rathi et al., 2016).

Anti-mycobacterial Activity of Piperazine Analogues

Piperazine and its analogues have shown significant anti-mycobacterial activity, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review details the structure-activity relationship (SAR) of piperazine-based compounds, highlighting their potential as cost-effective anti-mycobacterial agents (Girase et al., 2020).

Neuroactive Peptides and Dopamine Receptors Interaction

Angiotensin IV and its analogues, featuring piperazine elements, interact with dopamine receptors, suggesting a complex mechanism underlying their pro-cognitive effects. These interactions might be crucial for developing treatments targeting cognitive functions and memory enhancement, indicating the therapeutic potential of piperazine-containing peptides in neurology (Braszko, 2010).

Piperazine-based Ligands for D2-like Receptors

The synthesis and evaluation of arylcycloalkylamines, including piperazines, have shown that these compounds can significantly influence the binding affinity and selectivity towards D2-like receptors. These findings are vital for developing new antipsychotic agents with improved potency and selectivity, underscoring the importance of piperazine derivatives in medicinal chemistry (Sikazwe et al., 2009).

Safety and Hazards

The safety data for 1-[3-(Piperazine-1-sulfonyl)phenyl]ethan-1-one hydrochloride is currently unavailable online . For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-(3-piperazin-1-ylsulfonylphenyl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S.ClH/c1-10(15)11-3-2-4-12(9-11)18(16,17)14-7-5-13-6-8-14;/h2-4,9,13H,5-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCGFVXIWJXKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Piperazine-1-sulfonyl)phenyl]ethan-1-one hydrochloride

CAS RN

1049768-95-7
Record name Ethanone, 1-[3-(1-piperazinylsulfonyl)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049768-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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